cis-1-Boc-3-azido-4-hydroxypyrrolidine
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Overview
Description
cis-1-Boc-3-azido-4-hydroxypyrrolidine: is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. It features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, an azido group, and a hydroxyl group. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-Boc-3-azido-4-hydroxypyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The amino group on the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected pyrrolidine.
Azidation: The azido group is introduced via nucleophilic substitution, often using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).
Hydroxylation: The hydroxyl group is introduced through selective oxidation or substitution reactions, depending on the starting material and desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the sequential steps of protection, azidation, and hydroxylation.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency, safety, and scalability.
Chemical Reactions Analysis
Types of Reactions
cis-1-Boc-3-azido-4-hydroxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azido group can be reduced to an amine, often using hydrogenation or Staudinger reduction.
Substitution: The azido group can participate in substitution reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation or triphenylphosphine (PPh₃) for Staudinger reduction.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Amine Derivatives: From reduction of the azido group.
Carbonyl Compounds: From oxidation of the hydroxyl group.
Substituted Pyrrolidines: From nucleophilic substitution reactions.
Scientific Research Applications
cis-1-Boc-3-azido-4-hydroxypyrrolidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and infectious diseases.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of cis-1-Boc-3-azido-4-hydroxypyrrolidine depends on its chemical transformations:
Azido Group: Acts as a precursor to amines, which can interact with biological targets such as enzymes and receptors.
Hydroxyl Group: Participates in hydrogen bonding and can be modified to alter the compound’s properties.
Boc Group: Protects the amino functionality during synthetic transformations, ensuring selective reactions.
Comparison with Similar Compounds
Similar Compounds
trans-3-Azido-1-Boc-4-hydroxypyrrolidine: Similar structure but different stereochemistry, affecting its reactivity and applications.
1-Boc-3-azido-4-hydroxypiperidine: A six-membered ring analog with potentially different biological activity.
cis-1-Boc-3-azido-4-hydroxyproline: Contains a carboxyl group, making it more hydrophilic and suitable for different synthetic routes.
Uniqueness
cis-1-Boc-3-azido-4-hydroxypyrrolidine is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in the synthesis of stereochemically complex molecules.
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-azido-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-9(2,3)16-8(15)13-4-6(11-12-10)7(14)5-13/h6-7,14H,4-5H2,1-3H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWBTQKOSPXYIE-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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